5,6-Dimethyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine
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Overview
Description
5,6-Dimethyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine is a chemical compound belonging to the pyrazolo[1,5-A]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-A]pyrimidine core .
Industrial Production Methods
the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophilic or electrophilic reagents like halogens or alkylating agents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazolo[1,5-A]pyrimidines .
Scientific Research Applications
5,6-Dimethyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Medicine: It is being investigated for its anticancer potential and enzymatic inhibitory activity.
Industry: It is used in the development of organic light-emitting devices and other optical materials.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation, such as casein kinase 2 (CK2) and phosphoinositide 3-kinase (PI3K) . The compound’s photophysical properties also make it useful for studying intracellular processes and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
3,6-Dinitropyrazolo[1,5-A]pyrimidine-5,7-diamine: Known for its heat-resistant properties and potential as an explosive.
5-Amino-3,6-dinitropyrazolo[1,5-A]pyrimidin-7(4H)-one: Another heat-resistant compound with high thermal stability.
5-Aminoazolo[1,5-A]pyrimidines: These compounds have been studied for their antiviral, antibacterial, and antitumor activities.
Uniqueness
Its ability to undergo versatile chemical reactions and its potential as a fluorescent probe make it a valuable compound for scientific research .
Properties
CAS No. |
61098-29-1 |
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Molecular Formula |
C16H26N4 |
Molecular Weight |
274.40 g/mol |
IUPAC Name |
5,6-dimethyl-N-octylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C16H26N4/c1-4-5-6-7-8-9-11-17-16-13(2)14(3)19-15-10-12-18-20(15)16/h10,12,17H,4-9,11H2,1-3H3 |
InChI Key |
BFBQUYYLGWWCRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC1=C(C(=NC2=CC=NN21)C)C |
Origin of Product |
United States |
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